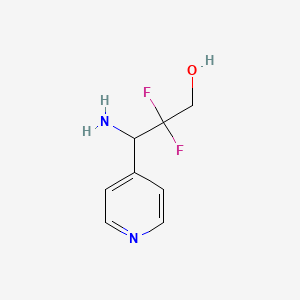

3-Amino-2,2-difluoro-3-(pyridin-4-YL)propan-1-OL

Description

Properties

Molecular Formula |

C8H10F2N2O |

|---|---|

Molecular Weight |

188.17 g/mol |

IUPAC Name |

3-amino-2,2-difluoro-3-pyridin-4-ylpropan-1-ol |

InChI |

InChI=1S/C8H10F2N2O/c9-8(10,5-13)7(11)6-1-3-12-4-2-6/h1-4,7,13H,5,11H2 |

InChI Key |

SBSCQCYKMDEGSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C(C(CO)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction using pentafluoropyridine and sodium azide, followed by further reactions to introduce the amino and hydroxyl groups . The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the availability of fluorinated synthetic blocks and effective fluorinating reagents facilitates the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include fluorinated ketones, aldehydes, amines, and alcohols. These products retain the unique properties imparted by the fluorine atoms, making them valuable intermediates in various chemical processes .

Scientific Research Applications

3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for cancer and other diseases.

Mechanism of Action

The mechanism of action of 3-amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-Amino-2,2-difluoro-3-(pyridin-4-yl)propan-1-ol

- CAS Number : 1337090-39-7

- Molecular Formula : C₈H₁₀F₂N₂O

- Molecular Weight : 188.17 g/mol

- Structure: Features a pyridin-4-yl group attached to a propan-1-ol backbone with two fluorine atoms at the 2-position and an amino group at the 3-position .

Key Properties :

- Functional Groups: Amino (-NH₂), hydroxyl (-OH), and difluoromethyl (-CF₂) groups.

- The pyridine ring contributes to aromatic interactions, while the hydroxyl and amino groups enable hydrogen bonding .

Comparison with Structural Analogs

The compound is compared below with structurally related molecules, focusing on substituents, molecular weight, and inferred properties.

3-Amino-2,2-difluoro-3-(3-fluoro-5-methylphenyl)propan-1-ol

- CAS Number : 1337326-82-5

- Molecular Formula: C₁₀H₁₂F₃NO

- Molecular Weight : 219.20 g/mol

- Key Differences :

3-Amino-2-(pyrimidin-4-yl)propan-1-ol

- CAS Number : 1284185-20-1

- Molecular Formula : C₇H₁₁N₃O

- Molecular Weight : 153.18 g/mol

- Key Differences :

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

- Source : Catalog of Pyridine Derivatives (2017)

- Molecular Formula : C₈H₁₀FN₂O

- Molecular Weight : 169.18 g/mol (estimated)

- Key Differences: Features a 5-fluoro-2-aminopyridin-3-yl group. Absence of difluoro substitution reduces steric hindrance. Amino group at the pyridine 2-position may alter binding interactions in biological systems .

Comparative Analysis via Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound (CAS 1337090-39-7) | Pyridin-4-yl | 188.17 | -NH₂, -OH, -CF₂ |

| 3-Fluoro-5-methylphenyl analog (CAS 1337326-82-5) | 3-Fluoro-5-methylphenyl | 219.20 | -NH₂, -OH, -CF₂, -CH₃ |

| Pyrimidin-4-yl analog (CAS 1284185-20-1) | Pyrimidin-4-yl | 153.18 | -NH₂, -OH |

| 5-Fluoro-2-aminopyridin-3-yl analog | 5-Fluoro-2-aminopyridin-3-yl | 169.18 (estimated) | -NH₂, -OH, -F |

Biological Activity

3-Amino-2,2-difluoro-3-(pyridin-4-YL)propan-1-OL is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structural features, including a pyridine ring and fluorine substituents. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular structure of 3-Amino-2,2-difluoro-3-(pyridin-4-YL)propan-1-OL can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C8H10F2N2O |

| Molecular Weight | 188.17 g/mol |

| IUPAC Name | 3-amino-2,2-difluoro-3-(pyridin-4-YL)propan-1-ol |

| CAS Number | 1337090-39-7 |

The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a subject of interest in various pharmacological studies.

The biological activity of 3-Amino-2,2-difluoro-3-(pyridin-4-YL)propan-1-OL is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino and hydroxyl groups in the structure facilitate hydrogen bonding, which is crucial for binding to biological macromolecules. This interaction can lead to:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation: It can modulate receptor activity, influencing signal transduction pathways that are critical in various physiological responses.

Biological Activity

Research has indicated that compounds similar to 3-Amino-2,2-difluoro-3-(pyridin-4-YL)propan-1-OL exhibit a range of biological activities:

- Anticancer Properties: Studies have suggested that fluorinated compounds can act as inhibitors of cancer-related enzymes. For instance, similar compounds have been shown to inhibit SMYD2 (SET and MYND domain-containing protein 2), which is implicated in cancer progression .

- Antimicrobial Activity: The compound's fluorinated nature may enhance its efficacy against bacterial strains by disrupting cell wall integrity or inhibiting essential metabolic functions .

- Neuroprotective Effects: Some derivatives have been investigated for their neuroprotective properties, showing potential in treating neurodegenerative diseases by modulating neurotransmitter systems.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 3-Amino-2,2-difluoro-3-(pyridin-4-YL)propan-1-OL, a comparison with other fluorinated pyridine derivatives is essential:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| 3-Amino-2,2-difluoro... | SMYD2 Inhibition | ~0.8 |

| 4-Fluoropyridine | Antimicrobial | Varies |

| 5-Fluorouracil | Anticancer | ~20 |

This table highlights the varying degrees of potency among similar compounds, reinforcing the potential significance of the difluorinated structure in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.